molecular formula C12H14N2O B2825460 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one CAS No. 1341582-10-2

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one

Cat. No.: B2825460
CAS No.: 1341582-10-2
M. Wt: 202.257
InChI Key: FXYGZFZIJJPRGT-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired compound . Another method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidin-2-one
  • 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one is unique due to its specific structure, which combines the indole and pyrrolidin-2-one moietiesCompared to similar compounds, it exhibits higher selectivity and potency in inhibiting specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-2-1-7-14(12)10-3-4-11-9(8-10)5-6-13-11/h3-4,8,13H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYGZFZIJJPRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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